Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate
Description
Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate is a substituted butanoate ester featuring a 2-nitro-4-(trifluoromethyl)anilino group. This compound is structurally characterized by a methyl ester backbone, a 3,3-dimethyl substituent on the butanoate chain, and a nitro-trifluoromethyl-substituted aniline moiety. Such derivatives are commonly explored in agrochemical and pharmaceutical research due to the trifluoromethyl group’s ability to enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)11(12(20)23-4)18-9-6-5-8(14(15,16)17)7-10(9)19(21)22/h5-7,11,18H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXALVKLDQXIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate typically involves a multi-step process. One common method starts with the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline. This intermediate is then reacted with 3,3-dimethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 3,3-dimethyl-2-[2-amino-4-(trifluoromethyl)anilino]butanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid and methanol
Scientific Research Applications
Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can significantly influence its reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Backbone Diversity : The target compound’s ester backbone distinguishes it from pyrimidine-carboxamide derivatives (e.g., EP 4374877) and imidazole-carboxylates (e.g., ), which exhibit heterocyclic cores .
- Substituent Effects: The nitro-CF3-anilino group in the target compound parallels impurities like 4-Nitro-3-(trifluoromethyl)-aniline (), but the addition of the ester chain likely enhances lipophilicity and steric bulk compared to simpler anilines .
Substituent-Driven Physicochemical Properties
The trifluoromethyl group is a critical motif in agrochemicals due to its electron-withdrawing nature and resistance to oxidative degradation. Compared to methyl 1-aryl imidazole carboxylates (), the nitro-CF3-anilino group in the target compound may confer distinct electronic properties, influencing binding interactions in biological targets. For example, the nitro group could enhance electrophilicity, while the CF3 group increases hydrophobicity .
Analytical Data and Stability Considerations
- LCMS/HPLC : The pyrimidine-carboxamide analog in exhibits an LCMS m/z of 732 and HPLC retention of 1.76 minutes under TFA-modified conditions, highlighting the impact of trifluoromethyl and nitro groups on chromatographic behavior .
- 1H-NMR: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () shows δ 9.00 (brs, NH), 3.79 (s, OCH3), and 1.02 (s, tert-butyl), providing a reference for methyl ester and amino proton environments in related compounds .
Biological Activity
Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a trifluoromethyl group and a nitro group, which contribute to its unique chemical reactivity and biological activity.
1. Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. A study published in Molecules indicated that nitro-substituted compounds possess enhanced antibacterial effects due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, a study highlighted its effectiveness against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Case Study: In Vitro Anticancer Activity
In vitro tests revealed that the compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
3. Antioxidant Activity
The antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The results indicated a significant capacity to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases .
Table 2: Antioxidant Activity
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 75 |
The biological activity of this compound is largely attributed to its chemical structure, particularly the presence of electron-withdrawing groups such as nitro and trifluoromethyl. These groups enhance the compound's reactivity towards biological targets:
- Antibacterial: Disruption of cell membrane integrity and interference with DNA synthesis.
- Anticancer: Induction of apoptosis via mitochondrial pathways.
- Antioxidant: Scavenging of free radicals and modulation of oxidative stress pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
